- Process and zeolite catalysts for the regioselective acetalization and transacetalization of aldehydes in the manufacture of acetals, Spain, , ,
Cas no 90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene)

90-87-9 structure
Nome del prodotto:(1,1-Dimethoxypropan-2-yl)benzene
Numero CAS:90-87-9
MF:C11H16O2
MW:180.243543624878
CID:81759
(1,1-Dimethoxypropan-2-yl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1,1-Dimethoxypropan-2-yl)benzene
- 2-phenylpropionaldehyde-dimethyl acetal
- 1,1-dimethoxy-2-phenylpropane
- 2-phenyloropionaldehyde dimethyl acetal
- 2-phenylpropionaldehyde dimethyl acetal
- HYDRATROPIC ALDEHYDE DIMETHYLACETAL, FCC GRADE
- 1,1-difluoroethyl phenyl ether
- 1,2-dimethoxy-2-phenyl propane
- 2-phenylpropanal dimethyl acetal
- Hydratropic aldehyde dimethyl acetall
- NSC 46115
- alpha-Methylphenacetaldehyde dimethyl acetal
- 2-Phenylpropanal dimethylacetal
- (2,2-Dimethoxy-1-methylethyl)benzene (ACI)
- Hydratropaldehyde, dimethyl acetal (6CI, 7CI, 8CI)
- Hydratropic aldehyde dimethyl acetal
- Hydrotropaldehyde dimethyl acetal
- α-Methylphenacetaldehyde dimethyl acetal
-
- Inchi: 1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
- Chiave InChI: UFOUDYPOSJJEDJ-UHFFFAOYSA-N
- Sorrisi: O(C(C(C)C1C=CC=CC=1)OC)C
Proprietà calcolate
- Massa esatta: 180.11500
- Massa monoisotopica: 180.11503
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5
- XLogP3: 2.4
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 0.971±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 226.4±0.0 ºC (760 Torr),
- Punto di infiammabilità: 92.2±0.0 ºC,
- Indice di rifrazione: n20/D 1.493(lit.)
- Solubilità: Leggermente solubile (4 g/l) (25°C),
- PSA: 18.46000
- LogP: 2.40900
- FEMA: 2888 | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL
(1,1-Dimethoxypropan-2-yl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-1kg |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97% | 1kg |
¥4188.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-1KG |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97%, FCC | 1KG |
5707.3 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-SAMPLE |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97%, FCC | 587.6 | 2021-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-1000g |
(1,1-Dimethoxypropan-2-Yl)benzene |
90-87-9 | 1000g |
¥9185.00 | 2024-04-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-100G |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97%, FCC | 100G |
1118.55 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-100g |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97% | 100g |
¥818.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-SAmPLE |
(1,1-Dimethoxypropan-2-yl)benzene |
90-87-9 | ≥97% | sample |
¥538.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-100g |
(1,1-Dimethoxypropan-2-Yl)benzene |
90-87-9 | 100g |
¥1940.00 | 2024-04-26 |
(1,1-Dimethoxypropan-2-yl)benzene Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Ammonium iodide ; 1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C
Riferimento
- Hypoiodous acid-catalyzed regioselective geminal addition of methanol to vinylarenes: synthesis of anti-Markovnikov methyl acetalsRSC Advances, 2015, 5(90), 73732-73736,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Dimethyl sulfide ; -78 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Dimethyl sulfide ; -78 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt
Riferimento
- Two-way homologation of aliphatic aldehydes: Both one-carbon shortening and lengthening via the same intermediateTetrahedron, 2020, 76(6),,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- IPy2BF4-mediated rearrangements of 1,2-difunctionalized compounds and olefinsChemistry - A European Journal, 2005, 11(20), 5938-5944,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: 2,6-Pyridinedicarboxylic acid , Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate Solvents: Methanol ; 5 min, rt
1.2 Reagents: Iodobenzene diacetate ; 1 min, rt
1.3 Solvents: Methanol ; 20 h, rt
1.2 Reagents: Iodobenzene diacetate ; 1 min, rt
1.3 Solvents: Methanol ; 20 h, rt
Riferimento
- A generalized approach for iron catalyzed chemo- and regioselective formation of anti-Markovnikov acetals from styrene derivativesChemical Communications (Cambridge, 2012, 48(28), 3448-3450,
Metodo di produzione 8
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Pyridinium, 3,5-bis(methoxycarbonyl)-1-(phenylmethyl)-, bromide (1:1) Solvents: Methanol ; 25 h, rt
1.2 Reagents: Phenylhydrazine hydrochloride
1.2 Reagents: Phenylhydrazine hydrochloride
Riferimento
- Unexpected catalysis: aprotic pyridinium ions as active and recyclable Bronsted acid catalysts in protic mediaOrganic Letters, 2008, 10(21), 4935-4938,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-, scandium(3+) salt (3:2) ; 12 h, 60 °C
Riferimento
- A new scandium metal organic framework built up from octadecasil zeolitic cages as heterogeneous catalystChemical Communications (Cambridge, 2009, (17), 2393-2395,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Germanate (Ge9(OH)2O194-), tetrahydrogen, compd. with 1,2-ethanediamine (2:5), d… Solvents: Carbon tetrachloride ; 2 h, 60 - 70 °C
Riferimento
- Chiral Germanium Zeotype with Interconnected 8-, 11-, and 11-Ring Channels. Catalytic PropertiesChemistry of Materials, 2004, 16(4), 594-599,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triphenyl phosphite , Rhodium trichloride Solvents: Methanol ; 6 h, 600 psi, 80 °C; 80 °C → rt
Riferimento
- Rh(I) or Rh(III) supported on MCM-41-catalyzed selective hydroformylation-acetalization of aryl alkenes: Effect of the additivesApplied Catalysis, 2006, 303(2), 213-220,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , 1-Butyl-3-methylimidazolium tetrafluoroborate , Benzeneacetic acid, α-amino-4-(diphenylphosphino)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 2 h, 5 MPa, 80 °C
Riferimento
- Highly effective tandem hydroformylation-acetalization of olefins using a long-life Bronsted acid-Rh bifunctional catalyst in ionic liquid-alcohol systemsGreen Chemistry, 2013, 15(11), 3236-3242,
Metodo di produzione 16
(1,1-Dimethoxypropan-2-yl)benzene Raw materials
(1,1-Dimethoxypropan-2-yl)benzene Preparation Products
(1,1-Dimethoxypropan-2-yl)benzene Letteratura correlata
-
1. Electronic constitution and partial thermodynamic properties of liquid tin + palladium + silver alloysG. H. Laurie,J. N. Pratt Trans. Faraday Soc. 1964 60 1391
-
2. CXIX.—The binary system carbamide-ammonium nitrate. Molecular association in each componentWilliam John Howells J. Chem. Soc. 1929 910
-
3. LICKOR-Promoted 1,2-elimination in 1,1-dimethoxy-2-phenylethane and 1,1-dimethoxy-2-phenylpropane: synthesis of substituted enol ethers and alkynesAnnamaria Deagostino,Mariella Mella,Cristina Prandi,Paolo Venturello J. Chem. Soc. Perkin Trans. 1 1995 2757
-
P. Murray-Rust,J. D. Wright J. Chem. Soc. A 1968 247
-
Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559
90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene) Prodotti correlati
- 68345-22-2(Benzene,[2,2-bis(2-methylpropoxy)ethyl]-)
- 101-48-4(Phenylacetaldehyde dimethyl acetal;1,1-Dimethoxy-2-phenylethane)
- 1805855-88-2(2-(3-Bromo-2-oxopropyl)-4-ethylmandelic acid)
- 895003-15-3(1-(2,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 1251673-96-7(3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine)
- 877990-43-7(N-(quinolin-2-yl)-1,1'-biphenyl-2-carboxamide)
- 1803742-83-7(1-(2-Bromo-3-ethoxyphenyl)propan-1-one)
- 1261945-81-6(6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid)
- 308295-85-4(methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate)
- 2679932-57-9((3R)-7-chloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
